REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]([C:21](OC)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20].[NH:25]1[CH2:30][CH2:29][O:28][CH2:27][CH2:26]1.ClC1N=C(OC)N=C(OC)N=1.CN1CCOCC1>O.C(Cl)Cl>[Br:3][C:4]1[CH:5]=[C:6]([C:21]([N:25]2[CH2:30][CH2:29][O:28][CH2:27][CH2:26]2)=[O:22])[CH:7]=[C:8]2[C:13]=1[O:12][C:11]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=[CH:10][C:9]2=[O:20] |f:0.1|
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Name
|
|
Quantity
|
0.419 L
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
|
900 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
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Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.639 L
|
Type
|
reactant
|
Smiles
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N1CCOCC1
|
Name
|
|
Quantity
|
1931 g
|
Type
|
reactant
|
Smiles
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ClC1=NC(=NC(=N1)OC)OC
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Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 20° C. for 4 hours until saponification
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction was filtered
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Type
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CUSTOM
|
Details
|
to remove insoluble particles
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Type
|
CUSTOM
|
Details
|
transferred into a vessel
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Type
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ADDITION
|
Details
|
containing water (2 L) (vessel 1)
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Type
|
CUSTOM
|
Details
|
adjusted to approximately 7° C.
|
Type
|
TEMPERATURE
|
Details
|
to maintain the contents at 10° C.
|
Type
|
STIRRING
|
Details
|
the contents agitated for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The contents of vessel 2 was transferred to vessel
|
Type
|
STIRRING
|
Details
|
1 and agitated at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with a further portion of DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
STIRRING
|
Details
|
The solid was stirred in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 g | |
YIELD: PERCENTYIELD | 50.3% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |